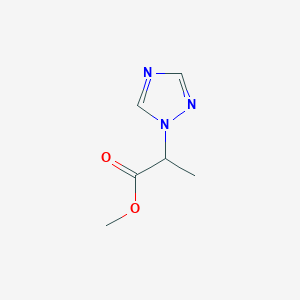
2-(1H-1,2,4-triazol-1-il)propanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the CAS Number: 100554-35-6 and a molecular weight of 155.16 . The IUPAC name for this compound is methyl 2-(1H-1,2,4-triazol-1-yl)propanoate .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” has been reported in the literature . For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” and similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” and similar compounds have been studied . For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Physical and Chemical Properties Analysis
“Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 90@0.5mm Hg .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados de 1,2,4-triazol, incluido el 2-(1H-1,2,4-triazol-1-il)propanoato de metilo, han mostrado resultados prometedores como agentes anticancerígenos . Se han sintetizado y evaluado contra líneas celulares de cáncer humano como MCF-7, Hela y A549 . Algunos de estos compuestos han mostrado actividad citotóxica inferior a 12 μM contra la línea celular Hela .
Quimioterapia
Los sistemas heterocíclicos ricos en nitrógeno, incluidos los 1,2,4-triazoles, se han estudiado por sus posibles aplicaciones en quimioterapia . Se han utilizado en el desarrollo de varios agentes quimioterapéuticos .
Síntesis Orgánica
Los 1,2,4-triazoles son importantes andamiajes farmacéuticos activos y han encontrado amplias aplicaciones en la síntesis orgánica . Son capaces de formar enlaces de hidrógeno con diferentes objetivos, lo que lleva a la mejora de las propiedades farmacocinéticas, farmacológicas y toxicológicas de los compuestos .
Química Polimerica
Los 1,2,4-triazoles también han encontrado aplicaciones en la química de polímeros . Se pueden utilizar en la síntesis de varios polímeros .
Química Supramolecular
En la química supramolecular, los 1,2,4-triazoles se utilizan debido a su capacidad para formar enlaces de hidrógeno con diferentes objetivos .
Bioconjugación
Los 1,2,4-triazoles se utilizan en la bioconjugación, una estrategia química que forma un enlace covalente estable entre dos moléculas .
Imágenes Fluorescentes
Los 1,2,4-triazoles se utilizan en imágenes fluorescentes, una técnica utilizada en biología celular para visualizar células y componentes celulares con la ayuda de colorantes fluorescentes .
Ciencia de Materiales
En la ciencia de materiales, los 1,2,4-triazoles se utilizan en el desarrollo de nuevos materiales .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole, which has been found to exhibit promising anticancer activity . The primary targets of this compound are likely to be cancer cells, specifically those of the MCF-7, Hela, and A549 lines . The compound may also target the aromatase enzyme, as suggested by molecular docking studies .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets could lead to changes in the cellular processes of the cancer cells, resulting in their death.
Biochemical Pathways
It is suggested that the compound may inhibit the biosynthesis of 4-deoxyorobanchol (4do), a strigolactone . Strigolactones are plant hormones that regulate various biological activities, including shoot branching . Therefore, the compound’s effect on this pathway could lead to increased shoot branching and elongation of the taproot .
Pharmacokinetics
The compound’s molecular weight of 15516 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The primary result of the action of Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is its cytotoxic activity against cancer cells . The compound has shown promising cytotoxic activity against the Hela cell line . Additionally, it may increase shoot branching and elongate the taproot in plants by inhibiting the biosynthesis of 4DO .
Propiedades
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJDARQHILPXNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)
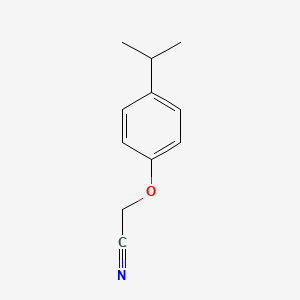

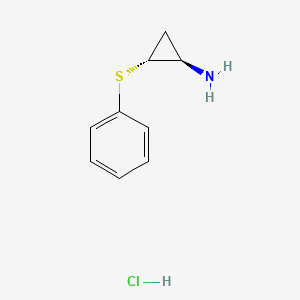

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
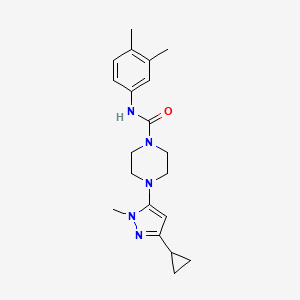
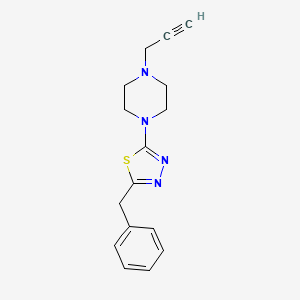
![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)
